molecular formula C20H22N2O4 B354949 5-{4-[(Ethylanilino)carbonyl]anilino}-5-oxopentanoic acid CAS No. 941422-98-6

5-{4-[(Ethylanilino)carbonyl]anilino}-5-oxopentanoic acid

Cat. No. B354949
CAS RN: 941422-98-6
M. Wt: 354.4g/mol
InChI Key: NFKMSRFBARRFHW-UHFFFAOYSA-N
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Description

5-{4-[(Ethylanilino)carbonyl]anilino}-5-oxopentanoic acid is a synthetic amino acid derivative. It has a molecular formula of C20H22N2O4 and a molecular weight of 354.41 . The IUPAC name for this compound is 5-{4-[(ethylanilino)carbonyl]anilino}-5-oxopentanoic acid .


Molecular Structure Analysis

The InChI code for 5-{4-[(Ethylanilino)carbonyl]anilino}-5-oxopentanoic acid is 1S/C20H22N2O4/c1-2-22(17-7-4-3-5-8-17)20(26)15-11-13-16(14-12-15)21-18(23)9-6-10-19(24)25/h3-5,7-8,11-14H,2,6,9-10H2,1H3,(H,21,23)(H,24,25) . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Biosynthesis Precursor

5-Amino-4-oxopentanoic acid, a similar compound, is a precursor in the biosynthesis of biologically active porphyrins such as chlorophyll, bacteriochlorophyll, and heme. These systems are essential in processes like photosynthesis and oxygen transport. The preparation of isotopomers of 5-aminolevulinic acid for research purposes has been detailed (Shrestha‐Dawadi & Lugtenburg, 2003).

Electrosynthesis Study

Electrosynthesis of 5-amino-4-oxopentanoic acid hydrochloride was examined to study the yield and quality of this compound under various conditions. This research provides insights into the synthesis process and factors affecting the yield of similar compounds (Konarev, Lukyanets & Negrimovskii, 2007).

Chemical Reactions

The reactions of N-acetyl- and N-ethoxycarbonyl-2-(1-cycloalken-1-yl)anilines with meta-cloroperbenzoic acid were studied, leading to the formation of different aniline derivatives. This research contributes to the understanding of chemical reactions involving aniline compounds (Fattakhov, Abdrakhmanov & Gataullin, 2008).

Pharmaceutical Intermediate Synthesis

The synthesis of methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, a key intermediate in the production of narcotic analgesics, was optimized. This showcases the application of similar anilino derivatives in pharmaceutical synthesis (Kiricojevic et al., 2002).

Pharmacological Evaluation

In silico evaluations of N-methylanthranilates and their analogs, including compounds structurally related to 5-{4-[(Ethylanilino)carbonyl]anilino}-5-oxopentanoic acid, were conducted to understand their anti-inflammatory, antinociceptive, anxiolytic, antidepressant, and anti-allergic activities (Hage-Melim et al., 2019).

Antibacterial Activity

Anilides of carboxylic and sulfonic acids, which are structurally related to 5-{4-[(Ethylanilino)carbonyl]anilino}-5-oxopentanoic acid, were synthesized and tested for their antimicrobial activity against Gram-positive organisms, providing insights into the potential antibacterial applications of similar compounds (Linfield et al., 1983).

Safety and Hazards

The safety information available indicates that 5-{4-[(Ethylanilino)carbonyl]anilino}-5-oxopentanoic acid may be an irritant . For detailed safety information and handling procedures, one should refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

5-[4-[ethyl(phenyl)carbamoyl]anilino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-2-22(17-7-4-3-5-8-17)20(26)15-11-13-16(14-12-15)21-18(23)9-6-10-19(24)25/h3-5,7-8,11-14H,2,6,9-10H2,1H3,(H,21,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFKMSRFBARRFHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{4-[(Ethylanilino)carbonyl]anilino}-5-oxopentanoic acid

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